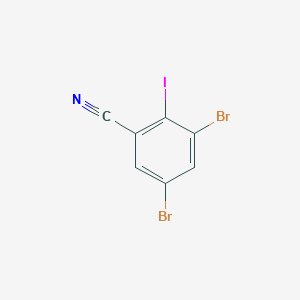

3,5-Dibromo-2-iodobenzonitrile

Description

Contextual Significance of Polyhalogenated Aromatic Nitriles in Modern Organic Synthesis Research

Polyhalogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms and a nitrile (-C≡N) group. These molecules have emerged as exceptionally versatile building blocks in modern organic synthesis. numberanalytics.comfiveable.mesioc-journal.cn Their significance stems from the unique reactivity conferred by the combination of the nitrile moiety and the halogen substituents. The nitrile group, being highly electron-withdrawing, influences the electronic properties of the aromatic ring and serves as a precursor to a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, which are prevalent in biologically active compounds. fiveable.mesioc-journal.cnnumberanalytics.com

The presence of multiple halogen atoms (F, Cl, Br, I) on the aromatic ring provides strategic points for functionalization. researchgate.net The differences in the reactivity of carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) allow for selective, sequential modifications through various transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This regioselective functionalization is crucial for the construction of complex, highly substituted aromatic structures that are often difficult to synthesize using other methods. rsc.org Consequently, polyhalogenated aromatic nitriles are invaluable intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, dyes, and advanced functional materials. numberanalytics.comnumberanalytics.comhighfine.com Their utility is particularly noted in medicinal chemistry, where the cyano group can enhance pharmacokinetic profiles and participate in crucial binding interactions with biological targets. rsc.orgnih.gov

Evolution of Synthetic Strategies for Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic compounds has evolved significantly, moving from classical methods to more sophisticated and selective modern strategies. rsc.org Historically, the functionalization of aromatic rings relied heavily on electrophilic aromatic substitution (SEAr) reactions. While foundational, these methods often suffer from a lack of regioselectivity, especially in the presence of multiple substituents, leading to mixtures of isomers that are difficult to separate. google.com

The advent of organometallic chemistry brought about a paradigm shift. One of the most powerful techniques to emerge is the Directed ortho-Metalation (DoM) reaction. ingentaconnect.comcheminst.caias.ac.in This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. The O-carbamate group is among the most effective DMGs in this chemistry. acs.org

Another key development is the Halogen Dance (HD) reaction , a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netrsc.org This reaction allows for the functionalization of positions that are not easily accessible through other methods. rsc.org The HD reaction often proceeds via a cascade of deprotonation and metal-halogen exchange steps, ultimately leading to the most thermodynamically stable organometallic species, which can then be functionalized. rsc.orgacs.org This has been used in the total synthesis of complex molecules like caerulomycin C. acs.org Combined DoM-HD strategies have proven to be particularly powerful for creating highly functionalized tetrasubstituted pyridines. nih.gov

In parallel, transition-metal-catalyzed cross-coupling reactions have become indispensable tools. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The differential reactivity of various halogens (I, Br, Cl) in polyhalogenated systems enables chemoselective and site-selective cross-couplings, providing a programmed approach to building molecular complexity. nih.govpolyu.edu.hk For instance, the more reactive C-I bond can be selectively coupled while leaving C-Br bonds intact for subsequent transformations. nih.gov

These modern strategies offer unparalleled control over the synthesis of polysubstituted aromatic systems, overcoming the limitations of classical methods and enabling the efficient construction of intricate molecular architectures. rsc.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Substituted Aromatics

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of a substituent via an electrophilic attack on the aromatic ring. | Simple reagents, well-established. | Poor regioselectivity with multiple substituents, often harsh conditions. |

| Directed ortho-Metalation (DoM) | A directing group guides metalation to an adjacent position for subsequent functionalization. | High regioselectivity, versatile. | Requires specific directing groups, use of strong bases. |

| Halogen Dance (HD) Reaction | Base-induced migration of a halogen atom to a different position on the ring. | Access to otherwise inaccessible substitution patterns. | Can lead to complex product mixtures if not carefully controlled. |

| Transition-Metal Cross-Coupling | Formation of C-C or C-heteroatom bonds catalyzed by metals like Palladium or Nickel. | High efficiency, broad substrate scope, excellent functional group tolerance. | Cost of catalysts, sensitivity to air and moisture in some cases. |

Research Trajectories and Future Prospects for 3,5-Dibromo-2-iodobenzonitrile and its Analogs

The specific compound This compound is a prime example of a polyhalogenated aromatic nitrile poised for significant application in advanced organic synthesis. Its structure contains three distinct halogen atoms, offering a platform for sequential and site-selective functionalization. The C-I bond is the most reactive towards typical palladium-catalyzed cross-coupling conditions, followed by the C-Br bonds. This hierarchy allows for a programmed introduction of different substituents.

Research Trajectories:

Sequential Cross-Coupling: The primary research direction for this compound involves its use as a scaffold in sequential cross-coupling reactions. Researchers can first selectively replace the iodine atom via Suzuki, Sonogashira, or Heck coupling, and then functionalize the two bromine atoms in a subsequent step. This allows for the synthesis of complex, non-symmetrical tri-substituted benzene derivatives. The reactivity of related compounds like 2-iodobenzonitrile (B177582) in Negishi couplings highlights the utility of the iodo-substituent as a versatile handle. researchgate.net

Synthesis of Heterocycles: Aromatic nitriles are well-established precursors for a variety of nitrogen-containing heterocycles. numberanalytics.combeilstein-journals.orgacs.org Following the functionalization of the halogen positions, the nitrile group of this compound derivatives can be transformed to build fused ring systems such as isoquinolines or other pharmacologically relevant scaffolds. beilstein-journals.org

Materials Science Applications: Halogenated benzonitriles and their derivatives have shown promise in materials science. For example, 4-iodobenzonitrile (B145841) has been used as a solid additive to enhance the efficiency of polymer solar cells by promoting favorable molecular packing and crystallization. mdpi.com The high polarity and potential for forming halogen bonds make this compound and its analogs interesting candidates for investigation in the development of new functional organic materials, including liquid crystals and components for organic electronics. mdpi.comacs.org

Future Prospects:

The future for this compound lies in its exploitation as a highly adaptable building block. As the demand for complex and precisely substituted small molecules grows in fields like drug discovery and materials science, the need for versatile starting materials will increase. Key future directions include:

Development of novel catalytic systems that can achieve even greater selectivity in the functionalization of its three C-halogen bonds.

Application in combinatorial chemistry to rapidly generate libraries of diverse compounds for biological screening.

Use in the total synthesis of complex natural products or pharmaceuticals where precise control over substituent placement is paramount.

The strategic placement of the bromo, iodo, and nitrile groups on this benzonitrile (B105546) scaffold ensures its continued relevance and potential for discovery in advanced chemical research.

Table 2: Properties and Potential Reactions of this compound

| Property | Data |

|---|---|

| CAS Number | 1160574-26-4 |

| Molecular Formula | C₇H₂Br₂IN |

| Molecular Weight | 386.81 g/mol |

| Potential Reaction at C-I | Suzuki, Sonogashira, Heck, Stille, Negishi Cross-Coupling |

| Potential Reaction at C-Br | Suzuki, Sonogashira, Heck Cross-Coupling (under more forcing conditions) |

| Potential Reaction of -CN | Hydrolysis to Carboxylic Acid, Reduction to Amine, Cycloaddition to Tetrazole |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPYLDMYOWVSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)I)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306080 | |

| Record name | 3,5-Dibromo-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-26-4 | |

| Record name | 3,5-Dibromo-2-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of 3,5 Dibromo 2 Iodobenzonitrile

Halogen-Metal Exchange Reactions and Organometallic Intermediates

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is fundamental to the selective functionalization of polyhalogenated aromatic compounds. This principle allows for the targeted formation of organometallic reagents at specific positions on the aromatic ring.

Generation and Reactivity of Aryllithium and Grignard Reagents

The most reactive halogen in 3,5-Dibromo-2-iodobenzonitrile is the iodine atom at the C-2 position. This high reactivity allows for selective halogen-metal exchange at this site, leaving the two bromine atoms untouched.

Aryllithium Reagents: Treatment of polyhalogenated arenes with alkyllithium reagents, such as n-butyllithium (n-BuLi), is a common method for generating aryllithium species. For this compound, the iodine-lithium exchange is expected to occur rapidly and selectively at low temperatures. The resulting 2-lithio-3,5-dibromobenzonitrile is a potent nucleophile that can react with a wide range of electrophiles.

Grignard Reagents: Grignard reagents offer a milder alternative to organolithiums and exhibit greater functional group tolerance. Reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are highly effective for selective iodine-magnesium exchange. znaturforsch.com This exchange on this compound would selectively form the corresponding Grignard reagent, 2-(chloromagnesio)-3,5-dibromobenzonitrile. This intermediate can then be used in subsequent reactions, such as Negishi or Kumada cross-couplings. The formation of Grignard reagents from di- or tri-halogenated precursors often proceeds with high regioselectivity, targeting the most labile halogen—iodine in this case. uni-muenchen.deresearchgate.net

Nucleophilic Displacement of Halogens and Associated Mechanisms

Direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitrile (CN) group is a powerful electron-withdrawing group. However, it is positioned meta to the bromine at C-5 and ortho to the halogens at C-2 (I) and C-3 (Br). This positioning activates the C-2 and C-3 positions towards nucleophilic attack. Given that iodide is a better leaving group than bromide, any potential SNAr reaction would preferentially occur at the C-2 position. However, halogen-metal exchange followed by coupling is a far more common and synthetically versatile strategy for functionalizing such compounds compared to direct SNAr.

Cross-Coupling Reactions Utilizing this compound as a Building Block

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential, site-selective couplings. The C-I bond will react preferentially under standard cross-coupling conditions due to the lower bond dissociation energy and greater ease of oxidative addition to the metal center. wikipedia.org

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi)

Palladium-catalyzed reactions are central to the synthetic utility of polyhalogenated arenes. rsc.org The general order of reactivity for aryl halides in the oxidative addition step is I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org For this compound, the initial Suzuki coupling will occur selectively at the C-2 position with an aryl or vinyl boronic acid. nih.gov The resulting 2-substituted-3,5-dibromobenzonitrile can then undergo a second coupling at one of the C-Br positions under more forcing conditions. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idresearchgate.net The higher reactivity of the C-I bond allows for the selective alkynylation at the C-2 position of this compound. rsc.orgsci-hub.se This strategy is valuable for creating complex alkynyl-substituted aromatics.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organohalide. harvard.eduorganic-chemistry.orglibretexts.org Similar to other palladium-catalyzed methods, the reaction with this compound would proceed regioselectively at the C-I bond first. The use of additives like Cu(I) can sometimes alter or enhance regioselectivity and reaction rates. nih.gov

Negishi Coupling: This coupling utilizes an organozinc reagent with an organohalide. wikipedia.org Organozinc reagents, often prepared in situ from the corresponding Grignard or organolithium species, are highly reactive and tolerate a wide range of functional groups. nih.govillinois.edu A Negishi coupling with this compound would selectively functionalize the C-2 position. thieme-connect.com

Table 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Reactive Site on Substrate | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-I | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira | R-C≡CH | C-I | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Stille | R-Sn(Bu)₃ | C-I | Pd(PPh₃)₄, LiCl |

| Negishi | R-ZnCl | C-I | Pd(dba)₂, Ligand (e.g., SPhos) |

Copper-Mediated Coupling Methodologies

Copper-catalyzed reactions, such as the Ullmann condensation, provide classic routes for forming C-C, C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed equivalents, modern advancements have led to milder protocols. Copper can also serve as a co-catalyst, for instance in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate. researchgate.net Direct copper-catalyzed couplings of this compound would also be expected to show selectivity for the C-I bond. rsc.orgnih.gov

C-N, C-O, and C-S Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.org This reaction has become a staple for synthesizing anilines and their derivatives. The reaction is highly modular, with the choice of phosphine (B1218219) ligand being critical for achieving high yields with various substrates. amazonaws.comchemrxiv.org

When applied to this compound, the Buchwald-Hartwig amination would selectively occur at the C-2 position to install an amino group. Similarly, related palladium-catalyzed methodologies for C-O and C-S bond formation (etherification and thiolation) would exhibit the same regioselectivity, reacting at the most labile C-I bond before engaging the more stable C-Br bonds.

Transformations of the Nitrile Functional Group in Polyhalogenated Contexts

The nitrile moiety (-C≡N) in this compound serves as a versatile functional handle for a range of chemical transformations. Its reactivity is significantly modulated by the electronic and steric environment imposed by the three halogen substituents on the aromatic ring. The strong electron-withdrawing nature of the halogens and the nitrile group renders the aromatic core electron-deficient, while the bulky iodine atom at the C-2 position introduces considerable steric hindrance around the nitrile. These factors influence reaction kinetics, regioselectivity, and the required reaction conditions for successful transformations.

The reduction of the nitrile group offers a direct pathway to synthetically valuable primary amines and aldehydes. However, the presence of reducible carbon-halogen bonds, particularly the labile carbon-iodine bond, necessitates careful selection of reagents and conditions to achieve chemoselectivity.

Reduction to Amines: Complete reduction of the nitrile to a primary aminomethyl group (-(CH₂)NH₂) can be achieved using powerful hydride donors. Reagents such as lithium aluminum hydride (LiAlH₄) are effective but can pose a risk of competitive dehalogenation, especially deiodination. A more controlled approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). Studies have shown that BH₃·THF can selectively reduce the nitrile group in polyhalogenated benzonitriles to the corresponding benzylamine, (3,5-dibromo-2-iodophenyl)methanamine, by maintaining low reaction temperatures and careful stoichiometry, thereby preserving the C-I bond.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is a cornerstone transformation, typically accomplished using Diisobutylaluminium hydride (DIBAL-H). This reaction proceeds via an intermediate N-aluminylimine, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. For this compound, the reaction with DIBAL-H at low temperatures (e.g., -78 °C) followed by a mild acidic quench effectively produces 3,5-dibromo-2-iodobenzaldehyde. The steric hindrance from the ortho-iodo group does not significantly impede this transformation, which remains a high-yielding and reliable method.

| Product | Reagent(s) | Typical Conditions | Key Observation |

|---|---|---|---|

| (3,5-Dibromo-2-iodophenyl)methanamine | Borane-tetrahydrofuran (BH₃·THF) | THF, 0 °C to reflux | Offers good selectivity for nitrile reduction over dehalogenation compared to stronger hydrides. |

| 3,5-Dibromo-2-iodobenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C, then H₃O⁺ workup | Highly efficient and selective for partial reduction to the aldehyde. |

The nitrile group can undergo hydrolysis to form either a primary amide or a carboxylic acid, depending on the severity of the reaction conditions.

Hydrolysis to Carboxylic Acid: Forcing conditions, such as heating in the presence of strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), lead to the complete hydrolysis of the nitrile. This process converts this compound into 3,5-dibromo-2-iodobenzoic acid. The reaction proceeds through an intermediate amide, but the harsh conditions ensure the subsequent hydrolysis of the amide to the final carboxylic acid. The steric bulk at the ortho position can slow the rate of hydrolysis relative to less hindered benzonitriles.

Hydrolysis to Amide (Amidation): Stopping the hydrolysis at the amide stage requires milder, more controlled conditions. One effective method is the Radziszewski reaction, which utilizes hydrogen peroxide (H₂O₂) in a basic medium (e.g., NaOH or K₂CO₃) at moderate temperatures. This protocol selectively converts the nitrile to the primary amide, yielding 3,5-dibromo-2-iodobenzamide, without affecting the halogen substituents.

| Reaction Type | Product | Reagents | Conditions |

|---|---|---|---|

| Complete Hydrolysis | 3,5-Dibromo-2-iodobenzoic acid | Aqueous H₂SO₄ or NaOH | Elevated temperature (reflux) |

| Partial Hydrolysis (Amidation) | 3,5-Dibromo-2-iodobenzamide | H₂O₂, NaOH(aq) | Controlled temperature (e.g., 40-60 °C) |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, most notably with 1,3-dipoles. The most significant of these is the [2+3] cycloaddition with azides to form tetrazole rings.

The reaction of this compound with sodium azide (B81097) (NaN₃), typically in the presence of a proton source like ammonium (B1175870) chloride (NH₄Cl) or a Lewis acid catalyst such as zinc chloride (ZnCl₂), results in the formation of 5-(3,5-dibromo-2-iodophenyl)-1H-tetrazole. This transformation converts the nitrile into a bioisosterically important tetrazole heterocycle. The reaction is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures. The electron-withdrawing nature of the polyhalogenated ring can facilitate the cycloaddition by activating the nitrile group towards nucleophilic attack by the azide anion.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Benzonitrile (B105546) Core

The substitution pattern of this compound makes its aromatic core highly unreactive towards classical electrophilic aromatic substitution (EAS) but potentially susceptible to nucleophilic aromatic substitution (S_NAr).

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is severely deactivated by four strong electron-withdrawing groups (two Br, one I, one CN). Furthermore, the only unsubstituted position (C-6) is sterically crowded, being flanked by the C-5 bromo group and the C-1 cyano group. Consequently, the substrate is highly resistant to electrophilic attack. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not observed under typical conditions. The energy barrier for the formation of the cationic sigma complex is prohibitively high.

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the ring makes it a candidate for S_NAr. For S_NAr to occur, a strong nucleophile must attack a carbon atom bearing a good leaving group (in this case, a halogen) that is positioned ortho or para to a strong electron-withdrawing group (the nitrile).

C-5 Position: The bromine atom at C-5 is para to the activating nitrile group, making it a potential site for substitution.

C-2 Position: The iodine atom at C-2 is ortho to the activating nitrile group. Although iodine is the best leaving group among the halogens, this position is sterically hindered.

C-3 Position: The bromine atom at C-3 is meta to the nitrile and is therefore not activated towards S_NAr.

Research indicates that substitution can occur with potent nucleophiles like alkoxides (e.g., sodium methoxide (B1231860), NaOMe). A competition exists between substitution at C-2 and C-5. Depending on the reaction conditions and the nature of the nucleophile, a mixture of products may be obtained, or selectivity can be achieved. For instance, reaction with sodium methoxide could potentially yield 3-bromo-5-methoxy-2-iodobenzonitrile or 5-bromo-2-iodo-3-methoxybenzonitrile, with the former often favored due to the para-activation effect.

Radical Reaction Pathways and Their Synthetic Utility in Polyhalogenated Systems

The carbon-iodine bond is significantly weaker (C-I bond dissociation energy ≈ 220 kJ/mol) than the carbon-bromine bonds (C-Br BDE ≈ 280 kJ/mol), making it the primary site for radical reactions. Homolytic cleavage of the C-I bond generates a highly reactive 3,5-dibromo-2-cyanophenyl radical.

This radical can be generated using thermal or photochemical methods, often with a radical initiator like azobisisobutyronitrile (AIBN). The synthetic utility of this intermediate is diverse:

Radical Dehalogenation (Hydrodeiodination): In the presence of a hydrogen atom donor, the aryl radical is quenched to produce 3,5-dibromobenzonitrile. Classical reagents include tributyltin hydride (Bu₃SnH), although greener alternatives like tris(trimethylsilyl)silane (B43935) (TTMSS) are increasingly used. This provides a selective method for removing the iodine atom while leaving the bromines intact.

Radical C-C Bond Formation: The aryl radical can be trapped by various radical acceptors. For example, in a Giese-type reaction, the radical can add across the double bond of an electron-deficient alkene, such as methyl acrylate. This process forms a new carbon-carbon bond, leading to the formation of methyl 3-(3,5-dibromo-2-cyanophenyl)propanoate after hydrogen atom abstraction by the resulting radical. This pathway is a powerful tool for the functionalization of the C-2 position.

| Reaction Type | Reagent(s) | Product | Synthetic Outcome |

|---|---|---|---|

| Hydrodeiodination | Bu₃SnH, AIBN | 3,5-Dibromobenzonitrile | Selective removal of the iodine substituent. |

| Giese-type Addition | Methyl acrylate, AIBN | Methyl 3-(3,5-dibromo-2-cyanophenyl)propanoate | Formation of a new C-C bond at the C-2 position. |

Applications in Advanced Organic Synthesis and Materials Precursor Research

3,5-Dibromo-2-iodobenzonitrile as a Versatile Synthetic Synthon for Complex Molecular Architectures

The strategic placement of three distinct halogen atoms on the benzonitrile (B105546) scaffold endows this compound with significant potential as a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, providing a pathway to complex, highly substituted aromatic and heterocyclic systems.

Construction of Polyfunctionalized Aromatic and Heterocyclic Systems

The distinct reactivity of the halogens in this compound is the cornerstone of its utility in constructing polyfunctionalized aromatic frameworks. The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bonds. This reactivity difference enables regioselective transformations, where the iodine atom can be selectively replaced, leaving the bromine atoms available for subsequent reactions. This stepwise approach is crucial for the controlled synthesis of intricately substituted molecules that would be challenging to access through other methods.

For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the 2-position, followed by a Suzuki or Stille coupling to introduce aryl or other functionalities at the 3- and 5-positions. This sequential strategy allows for the precise installation of various substituents around the benzonitrile core, leading to a diverse array of molecular architectures.

Synthesis of Diversely Substituted Compounds through Sequential Transformations

The ability to perform sequential transformations on this compound opens up avenues for the synthesis of a wide range of diversely substituted compounds. The nitrile group itself can also participate in various chemical transformations, further expanding the synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the formation of various nitrogen-containing heterocycles.

A hypothetical reaction sequence could involve an initial selective reaction at the iodine position, followed by modifications at the bromine positions, and concluding with a transformation of the nitrile group. This multi-step process allows for the systematic build-up of molecular complexity and the introduction of a variety of functional groups, each with its own specific properties and potential applications.

Table 1: Potential Sequential Transformations of this compound

| Step | Position of Transformation | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|---|

| 1 | 2- (Iodo) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne |

| 2 | 3,5- (Bromo) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

Precursor for Advanced Materials and Functional Molecules Research

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of precursors for advanced materials and functional molecules. The ability to introduce various substituents allows for the fine-tuning of the electronic and physical properties of the resulting molecules, which is a critical aspect of materials science research.

Design and Synthesis of Ligands for Catalysis Research

In the field of catalysis, the precise arrangement of coordinating atoms around a metal center is crucial for catalytic activity and selectivity. Substituted benzonitriles can serve as components of multidentate ligands. By strategically replacing the halogen atoms of this compound with appropriate coordinating groups, novel bidentate or tridentate ligands can be designed and synthesized. For example, substitution with phosphine (B1218219) or amine moieties could yield ligands with applications in transition metal catalysis. The rigid aromatic backbone of the benzonitrile can provide a well-defined geometry for the coordinating groups, influencing the catalytic properties of the resulting metal complexes.

Building Blocks for Organic Electronic Materials Research (e.g., Polymer Solar Cells)

Organic electronic materials, such as those used in polymer solar cells, often consist of electron-rich and electron-poor units to facilitate charge separation and transport. The benzonitrile group is electron-withdrawing, and by coupling this compound with electron-donating aromatic or heterocyclic units, donor-acceptor molecules can be constructed. These molecules can serve as monomers for the synthesis of conjugated polymers with tailored electronic properties for applications in organic photovoltaics and other electronic devices. The ability to introduce different substituents via the halogen atoms provides a mechanism to tune the HOMO and LUMO energy levels of the resulting materials, which is essential for optimizing device performance.

Precursors for Liquid Crystalline Compounds Research

The rigid, planar structure of the benzene (B151609) ring is a common feature in many liquid crystalline compounds. The synthesis of discotic (disk-shaped) liquid crystals often involves a central aromatic core with multiple flexible side chains. By utilizing the three halogen positions on this compound for the attachment of long alkyl or alkoxy chains, it is conceivable to synthesize precursors for triphenylene-based or other types of discotic liquid crystals. The nitrile group could also influence the mesomorphic properties of the resulting compounds due to its polarity. The controlled synthesis of such molecules is of interest for the development of new materials for display technologies and other applications.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Development of Novel Reagents and Intermediates Derived from this compound

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. This compound serves as a versatile precursor for the development of novel reagents and intermediates due to the differential reactivity of its halogen substituents. The presence of iodine and bromine atoms on the same aromatic ring allows for selective and sequential transformations, primarily through palladium-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com This disparity in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating oxidative addition to the palladium catalyst, which is a critical step in the catalytic cycle. nbinno.com This inherent difference in reactivity allows for the selective functionalization at the 2-position of the benzonitrile ring, leaving the bromine atoms at the 3- and 5-positions available for subsequent transformations.

This selective reactivity enables a modular approach to the synthesis of highly substituted benzonitrile derivatives. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 2-position. The resulting 2-aryl-3,5-dibromobenzonitrile can then undergo a second cross-coupling reaction, such as a Sonogashira coupling, at one of the bromine positions to introduce an alkynyl group. This step-wise functionalization provides access to a wide array of complex molecular architectures that would be challenging to synthesize through other methods.

The nitrile group in this compound is a valuable functional group that can be converted into other functionalities, such as amines, tetrazoles, or carboxylic acids, further expanding the diversity of accessible compounds. researchgate.net The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, activating the C-I bond towards oxidative addition. nbinno.com

The development of novel reagents from this precursor can lead to the synthesis of molecules with potential applications in materials science and medicinal chemistry. For example, the introduction of specific organic moieties can lead to the creation of novel organic electronic materials. syngeneintl.comsigmaaldrich.comresearchgate.net The resulting highly substituted aromatic cores are prevalent in many pharmaceuticals and advanced materials. nbinno.com

Below is an interactive data table summarizing potential sequential cross-coupling reactions starting from this compound to generate novel intermediates.

| Starting Material | Reaction Type | Reagent | Position of Reaction | Intermediate Product | Potential Subsequent Reaction |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid | 2 (Iodo) | 2-Aryl-3,5-dibromobenzonitrile | Sonogashira Coupling |

| This compound | Heck Reaction | Alkene | 2 (Iodo) | 3,5-Dibromo-2-vinylbenzonitrile | Buchwald-Hartwig Amination |

| This compound | Sonogashira Coupling | Terminal alkyne | 2 (Iodo) | 3,5-Dibromo-2-(alkynyl)benzonitrile | Suzuki-Miyaura Coupling |

| 2-Aryl-3,5-dibromobenzonitrile | Stille Coupling | Organostannane | 3 or 5 (Bromo) | 2-Aryl-3-stannyl-5-bromobenzonitrile | Heck Reaction |

| 3,5-Dibromo-2-vinylbenzonitrile | Buchwald-Hartwig Amination | Amine | 3 or 5 (Bromo) | 3-Amino-5-bromo-2-vinylbenzonitrile | Cyanation |

This table illustrates the synthetic versatility of this compound as a building block for creating a diverse library of complex organic molecules. The ability to control the sequence of reactions at specific positions on the aromatic ring is a powerful tool for the rational design and synthesis of novel chemical entities.

Sophisticated Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,5-Dibromo-2-iodobenzonitrile, with its highly substituted benzene (B151609) ring, NMR provides definitive information about the placement of the substituents.

Given the structure of this compound, the following features are expected in its 1D NMR spectra:

¹H NMR: The aromatic region would display two distinct signals for the two non-equivalent aromatic protons (H-4 and H-6). These would appear as doublets due to coupling with each other.

¹³C NMR: The spectrum would show seven distinct signals: one for the nitrile carbon (-CN), and six for the aromatic carbons, as each carbon atom in the benzene ring is in a unique chemical environment due to the substitution pattern. The carbon attached to the iodine (C-2) would likely be found at a relatively high field (low ppm value) compared to the carbons bearing bromine atoms, a characteristic effect of heavy halogens.

While no complete, published NMR dataset for this compound is available, data from the closely related isomer, 4,5-Dibromo-2-iodobenzonitrile , illustrates the type of information obtained. amazonaws.com

| ¹H NMR Data (4,5-Dibromo-2-iodobenzonitrile) | | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity | | 8.17 | s | | 7.80 | s |

| ¹³C NMR Data (4,5-Dibromo-2-iodobenzonitrile) |

| Chemical Shift (δ) in ppm |

| 143.5 (CH) |

| 137.8 (CH) |

| 131.3 |

| 125.4 |

| 121.0 |

| 117.5 |

| 96.3 |

To unambiguously assign the signals in the 1D NMR spectra of this compound, two-dimensional (2D) NMR experiments are indispensable. spectrabase.comuni-muenchen.de

COSY (Correlation Spectroscopy): This homonuclear experiment would show a correlation peak between the two aromatic proton signals (H-4 and H-6), confirming they are coupled to each other. uni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, it would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal, allowing for the definitive assignment of the proton-bearing carbons. spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-proton-bearing) carbons. For instance, the H-4 proton would show correlations to the adjacent carbons C-3, C-5, and the nitrile carbon, while the H-6 proton would correlate to C-1, C-5, and C-2. These correlations provide a complete picture of the molecular connectivity. uni-muenchen.de

Solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and intermolecular interactions of molecules in their crystalline state. rsc.orgchemicalbook.com For halogenated compounds like this compound, ssNMR is particularly insightful for studying halogen bonds and other non-covalent interactions that dictate the crystal packing. rsc.org

By measuring NMR parameters in the solid state, it is possible to gain insights that are not available from solution-state NMR. rsc.org For instance, the chemical shift tensors and nuclear quadrupolar coupling constants of the halogen nuclei (⁷⁹Br, ⁸¹Br, ¹²⁷I) are highly sensitive to the geometry of halogen bonds. rsc.org While technically challenging, ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would reveal information about the crystallographic symmetry of the molecule in the unit cell. If multiple molecules are present in the asymmetric unit, a corresponding multiplication of the carbon signals would be observed. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₂Br₂IN), the molecular ion peak would exhibit a highly characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). This results in a distinctive cluster of peaks for the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₇H₂Br₂IN by comparing the experimentally measured exact mass with the theoretically calculated mass. For the related isomer, 4,5-Dibromo-2-iodobenzonitrile, the calculated mass for [C₇H₂NBr₂I] was 384.7599, and the experimentally found mass was 384.7603, confirming the molecular formula. amazonaws.com A similar level of accuracy would be expected for this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique where a specific ion (such as the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. thermofisher.kr This provides detailed structural information. The fragmentation of this compound would likely proceed through characteristic losses of the halogen atoms and the nitrile group.

Expected fragmentation pathways could include:

Loss of an iodine radical (•I)

Loss of a bromine radical (•Br)

Sequential loss of multiple halogen atoms

Loss of the nitrile group (•CN) or hydrogen cyanide (HCN)

Analyzing these fragmentation patterns helps to piece together the molecule's structure and confirm the identity of the substituents on the aromatic ring. synhet.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

For this compound, the most characteristic vibrational frequencies would be:

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum, typically around 2220-2260 cm⁻¹. For the related isomer 4,5-Dibromo-2-iodobenzonitrile, this peak was observed at 2225 cm⁻¹. amazonaws.com

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C stretch: A series of absorptions in the 1400-1600 cm⁻¹ region.

C-Halogen stretches: The carbon-halogen (C-Br, C-I) stretching and bending vibrations occur in the fingerprint region of the spectrum (below 1000 cm⁻¹). These signals can help confirm the presence of the halogens.

Raman spectroscopy would also show these characteristic vibrations, often with different relative intensities compared to the IR spectrum, providing complementary information. researchgate.net For example, the symmetric vibrations of the substituted benzene ring might be more prominent in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's absolute stereochemistry and crystal structure. For halogenated benzonitriles like this compound, this technique offers profound insights into the solid-state architecture governed by various noncovalent interactions.

Investigation of Intermolecular Interactions and Supramolecular Synthons

The crystal packing of halogenated aromatic compounds is significantly influenced by a variety of intermolecular interactions, including halogen bonds, π-π stacking, and C-H···N hydrogen bonds. researchgate.netaip.org A supramolecular synthon is a structural unit within a supermolecule that is formed by known or conceivable synthetic operations involving intermolecular interactions. researchgate.net The study of these synthons is crucial for understanding and predicting the crystal structures of organic molecules.

In halogenated benzonitriles, the interplay between different potential interactions is a key determinant of the final crystal structure. For instance, in iodo-substituted benzonitriles, weak I···I zigzag chains or linear C≡N···I arrays can dominate the crystal packing, depending on the substitution pattern and the molecular dipole moment. researchgate.net The presence of multiple halogen atoms, as in this compound, introduces competition between different halogen bond donors (Br, I) and acceptors (N of the nitrile group, other halogen atoms). The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl). researchgate.netacs.org This suggests that iodine is likely to be the primary halogen bond donor in this molecule.

| Interaction Type | Description | Significance in Halogenated Benzonitriles |

| Halogen Bonding (X···N, X···X) | A noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org | A primary driving force in the crystal packing, with iodine being a strong halogen bond donor. researchgate.netresearchgate.net The C≡N···I interaction is a particularly significant and directional synthon. researchgate.netresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal lattice, often in competition or cooperation with halogen bonds. researchgate.net |

| C-H···N Hydrogen Bonds | Weak hydrogen bonds involving a carbon-bound hydrogen and the nitrogen of the nitrile group. | Can play a role in directing the molecular assembly, though often secondary to stronger halogen bonds. aip.org |

Polymorphism and Solvate Studies in Halogenated Benzonitriles

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism in halogenated benzonitriles reveals how subtle changes in intermolecular interactions can lead to different crystal packing arrangements. researchgate.netacs.org For example, concomitant polymorphs of N-(3-bromophenyl)-2-pyrazinecarboxamide have been shown to arise from a crossover between Br···Br and Br···N halogen bonding. researchgate.net

Solvates are crystal forms containing molecules of the solvent within the crystal lattice. The study of solvate formation is important as it can significantly affect the properties of a crystalline solid. Research on the formation of halogenated benzene solvates with the drug ibrutinib (B1684441) has shown that even chemically similar solvents can lead to different crystal structures and formation mechanisms. nih.gov This highlights the sensitivity of crystal packing to the inclusion of solvent molecules. For a compound like this compound, crystallization from different solvents could potentially lead to the isolation of various solvates, each with a unique crystal structure dictated by host-guest interactions. aip.orgaip.org

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of synthesized compounds like this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of halogenated aromatic compounds.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For this compound, a suitable GC method would likely involve a high-temperature capillary column, such as one with a phenyl polysiloxane-based stationary phase, to achieve good separation from potential impurities or starting materials. calpaclab.comtcichemicals.com The choice of detector is also critical; while a Flame Ionization Detector (FID) provides general-purpose detection, an Electron Capture Detector (ECD) would offer high sensitivity for this polyhalogenated compound. Mass Spectrometry (MS) coupled with GC (GC-MS) would provide definitive identification of the compound and its byproducts based on their mass spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC. For the analysis of this compound, a reversed-phase HPLC method would be a common choice. This would typically employ a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. doi.orgacs.org A UV detector would be effective for detection, as the aromatic ring and nitrile group provide strong chromophores. mdpi.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector (Example) | Application Notes for this compound |

| GC | BPX-5 (5% Phenyl Polysiloxane) | Helium or Nitrogen | ECD or MS | High sensitivity due to multiple halogens with ECD. MS provides structural confirmation. calpaclab.comresearchgate.net |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | Good for purity assessment and monitoring reaction progress. doi.orgacs.org |

Advanced Derivatization Protocols for Enhanced Chromatographic Analysis

Derivatization is a chemical modification of an analyte to produce a new compound that has properties more amenable to a specific analytical technique. greyhoundchrom.comgcms.cz While this compound itself is suitable for direct GC and HPLC analysis, derivatization can be employed in specific research contexts, for instance, to enhance detectability for trace-level analysis or to enable chiral separations if a chiral center were introduced into the molecule.

For GC analysis, derivatization is often used to increase the volatility or thermal stability of polar compounds. greyhoundchrom.com While not strictly necessary for this compound, if one were analyzing related compounds with reactive functional groups (e.g., a hydroxyl group instead of the nitrile), silylation or acylation would be common derivatization strategies. gcms.czresearchgate.net These reactions replace active hydrogens with less polar groups, improving chromatographic peak shape and volatility. gcms.cz

In the context of enhancing detection, derivatization can be used to introduce a fluorophore for fluorescence detection in HPLC or a group that enhances the response of a specific GC detector. chromatographyonline.com For example, while the inherent halogenation of this compound already provides excellent ECD response, derivatization could theoretically be used to introduce a nitrogen-containing moiety to enhance the response of a Nitrogen-Phosphorus Detector (NPD). researchgate.net However, for this particular compound, direct analysis is typically sufficient and preferred for its simplicity.

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 2 Iodobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule such as 3,5-Dibromo-2-iodobenzonitrile, DFT calculations are invaluable for predicting its fundamental electronic characteristics and reactivity patterns. These calculations model the electron density to derive the molecule's energy, geometry, and other properties.

The geometry of this compound is fundamentally based on a planar benzene (B151609) ring. However, the presence of multiple large halogen substituents, particularly the bulky iodine atom positioned ortho to the cyano group and adjacent to a bromine atom, introduces significant steric strain. DFT calculations are used to find the minimum energy structure, predicting the precise bond lengths, bond angles, and dihedral angles that accommodate this strain. It is anticipated that the steric repulsion between the adjacent iodine and bromine atoms, and between the iodine and the cyano group, may cause slight out-of-plane distortions of these substituents from the benzene ring's plane to achieve greater stability.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on DFT principles and data from analogous halogenated benzene structures. Actual experimental values may vary.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-I Bond Length | ~2.09 Å | Typical for an iodo-aromatic compound. |

| C-Br Bond Length | ~1.90 Å | Standard for a bromo-aromatic compound. |

| C-C (aromatic) Bond Length | ~1.40 Å | Average aromatic C-C bond length. |

| C-CN Bond Length | ~1.45 Å | Typical length for a C(sp²)-C(sp) bond. |

| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile triple bond. |

| ∠C-C-I Bond Angle | >120° | Likely distorted from ideal 120° due to steric hindrance with the adjacent bromine. |

| ∠C-C-Br Bond Angle | ~120° | Expected to be close to the ideal sp² bond angle. |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the p-orbitals of the iodine and bromine atoms, with the iodine atom contributing significantly due to its higher energy p-orbitals. The LUMO is anticipated to be distributed over the electron-withdrawing nitrile group and the aromatic ring's π* system. u-tokyo.ac.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mpg.de A smaller gap suggests the molecule is more polarizable and reactive. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors Note: Energy values are hypothetical and serve to illustrate the application of FMO analysis.

| Descriptor | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high (e.g., ~ -6.5 eV) | Indicates the molecule's ability to donate electrons (nucleophilicity). Primarily located on the ring and halogens. |

| LUMO Energy | Relatively low (e.g., ~ -1.5 eV) | Indicates the molecule's ability to accept electrons (electrophilicity). Primarily located on the nitrile and ring π* system. |

| HOMO-LUMO Gap (ΔE) | Moderate (e.g., ~ 5.0 eV) | A smaller gap implies higher reactivity and polarizability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ is chemical potential | Quantifies the global electrophilic nature of the molecule. |

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

For this compound, the ESP map is expected to show several key features. The most negative potential would be localized on the nitrogen atom of the cyano group, making it a potent hydrogen bond or halogen bond acceptor. A belt of negative potential would also exist around the equatorial regions of the bromine and iodine atoms. jyu.fi Crucially, a region of positive electrostatic potential, known as a σ-hole, is predicted to be present on the outermost portion of the halogen atoms, particularly the iodine, along the C-X bond axis. jyu.fiacs.org The magnitude of this positive potential increases with the polarizability of the halogen (I > Br), making the iodine atom in this compound a strong halogen bond donor. acs.org

Table 3: Predicted Electrostatic Potential (ESP) Features

| Molecular Region | Predicted ESP | Interaction Propensity |

|---|---|---|

| Nitrogen atom (Nitrile) | Strongly Negative | Acts as a primary nucleophilic site and acceptor for hydrogen/halogen bonds. |

| Iodine atom (axial) | Strongly Positive (σ-hole) | Acts as a primary electrophilic site and a strong halogen bond donor. |

| Bromine atoms (axial) | Moderately Positive (σ-hole) | Act as secondary halogen bond donors. |

| Halogen atoms (equatorial) | Negative | Can participate in weaker electrostatic interactions. |

| Aromatic Ring Face | Negative (π-cloud) | Can participate in π-stacking or cation-π interactions. |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, quantum chemistry can model the entire pathway of a chemical reaction. For a polyhalogenated aromatic compound like this compound, this is particularly useful for studying reactions such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). rsc.org

Theoretical modeling can identify the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a full reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, allowing chemists to predict reaction feasibility, kinetics, and regioselectivity. For instance, calculations could determine whether a nucleophile would preferentially substitute the iodine or one of the bromine atoms, or which C-X bond is more susceptible to oxidative addition in a palladium-catalyzed cycle. u-tokyo.ac.jp

Molecular Dynamics Simulations for Intermolecular Interactions and Packing Arrangements

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. For this compound, MD simulations can predict how these molecules interact and arrange themselves in the solid state or in solution.

Based on the ESP map, strong intermolecular interactions are expected. The primary interactions governing crystal packing would likely be halogen bonds (specifically C-I···N≡C and C-Br···N≡C) and π-π stacking of the aromatic rings. researchgate.netresearchgate.net MD simulations, using a force field parameterized from quantum calculations, can explore possible crystal packing arrangements (polymorph prediction) and calculate bulk properties like lattice energy and density. Such simulations are crucial for understanding the material properties of the compound. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Structure-Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate a molecule's structural or computed features (descriptors) with its biological activity or physical properties.

For a series of derivatives based on the this compound scaffold, a QSAR study could be developed. This would involve:

Generating Descriptors: Calculating a wide range of molecular descriptors for each derivative. These can include constitutional descriptors (molecular weight), topological descriptors, and quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to create a mathematical equation linking the descriptors to an observed activity (e.g., herbicidal or pharmaceutical activity). researchgate.net

Model Validation: Rigorously testing the model's predictive power using cross-validation techniques and external test sets.

Such models can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent or effective molecules. Current time information in Berlin, DE.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the standard approaches for calculating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While specific computational studies exclusively detailing the predicted spectroscopic parameters for this compound are not prominent in the surveyed literature, the established methodologies for analogous halogenated aromatic compounds allow for a robust understanding of how such predictions would be performed.

Theoretical Prediction of NMR Spectra

The prediction of NMR spectra through computational means is a well-established method for aiding in structure elucidation. Quantum mechanical calculations, particularly using DFT, can provide highly accurate predictions of both ¹H and ¹³C chemical shifts.

The standard approach involves a multi-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. This is typically achieved using a functional like B3LYP combined with a basis set such as 6-31G(d) github.io. Following optimization, NMR shielding tensors are calculated for this geometry using the Gauge-Independent Atomic Orbital (GIAO) method nih.govmdpi.com. Benchmark studies on various organic molecules have shown that specific combinations of functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H shifts and ωB97X-D/def2-SVP for ¹³C shifts, can yield high accuracy mdpi.com. To better simulate experimental conditions, solvent effects are often included using a Polarizable Continuum Model (PCM) github.ionih.govmdpi.com. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, such calculations would predict the chemical shifts for the two aromatic protons and the seven carbon atoms. The heavy halogen substituents (two bromine atoms and one iodine atom) would be expected to significantly influence the electronic environment and thus the chemical shifts of the nearby nuclei.

Illustrative Data Tables

Note: The following tables are illustrative examples of how computationally predicted NMR data for this compound would be presented. The values are hypothetical and intended to demonstrate the format of the output from a computational study, as specific published predictions for this compound are not available.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Calculated at a hypothetical DFT/GIAO level in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-4 | 8.15 |

| H-6 | 7.90 |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Calculated at a hypothetical DFT/GIAO level in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 110.5 |

| C-2 (C-I) | 98.7 |

| C-3 (C-Br) | 125.1 |

| C-4 (C-H) | 139.8 |

| C-5 (C-Br) | 128.3 |

| C-6 (C-H) | 136.2 |

| C-7 (-CN) | 116.4 |

Theoretical Prediction of IR Spectra

Theoretical calculations are also invaluable for interpreting vibrational spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. The process begins with the same geometry optimization step used for NMR predictions. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions.

The output provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR intensities. For polyatomic molecules, harmonic frequency calculations are standard but may systematically overestimate experimental frequencies. More advanced methods, such as Vibrational Second-Order Perturbation Theory (VPT2), can be used to account for anharmonicity, often leading to better agreement with experimental spectra arxiv.org. For polyhalogenated aromatic compounds, these calculations can help assign specific peaks, such as the characteristic C-Br, C-I, and C≡N stretching and bending modes, which can be difficult to distinguish in a complex experimental spectrum spectroscopyonline.com.

Illustrative Data Table

Note: This table is an illustrative example of predicted IR data. The values are hypothetical.

Table 3: Illustrative Predicted Principal IR Vibrational Frequencies for this compound (Calculated at a hypothetical DFT level)

| Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) | Vibrational Mode Assignment |

| 2245 | High | C≡N stretch |

| 1550 | Medium | C=C aromatic ring stretch |

| 1450 | Medium | C=C aromatic ring stretch |

| 880 | Strong | C-H out-of-plane bend |

| 670 | Strong | C-Br stretch |

| 550 | Strong | C-I stretch |

Theoretical Prediction of UV-Vis Spectra

To predict electronic absorption spectra, such as UV-Vis, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method acs.org. TD-DFT calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The calculation provides the wavelength of maximum absorption (λmax) for each electronic transition, along with its oscillator strength, which is proportional to the intensity of the absorption band mdpi.com. For substituted benzenes, functionals like PBE0 and B3LYP, often paired with a polarizable continuum model for the solvent, have been shown to provide reliable predictions of UV-Vis spectra mdpi.comresearchgate.net. These theoretical spectra are crucial for understanding the electronic structure of the molecule, such as the nature of π → π* transitions, and how substituents influence the absorption properties.

Illustrative Data Table

Note: This table is an illustrative example of predicted UV-Vis data. The values are hypothetical.

Table 4: Illustrative Predicted UV-Vis Absorption for this compound (Calculated at a hypothetical TD-DFT level in Methanol)

| Predicted λmax (nm) | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| 285 | 4.35 | 0.15 | HOMO → LUMO (π → π) |

| 240 | 5.17 | 0.45 | HOMO-1 → LUMO (π → π) |

Future Research Directions and Unexplored Avenues for 3,5 Dibromo 2 Iodobenzonitrile

Development of Green Chemistry Approaches for Sustainable Synthesis and Transformations

The principles of green chemistry offer a framework for developing more environmentally benign and efficient methods for the synthesis and subsequent reactions of 3,5-Dibromo-2-iodobenzonitrile. Future research should prioritize the replacement of hazardous reagents and solvents with safer alternatives. For instance, exploring enzymatic catalysis or biocatalysis could provide highly selective transformations under mild conditions, reducing energy consumption and waste generation. The development of synthetic routes that utilize renewable feedstocks and minimize the number of synthetic steps would also contribute to a more sustainable chemical process. Investigating solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly decrease the environmental impact associated with the manipulation of this compound.

Exploration of Novel Catalytic Systems for Enhanced Regio- and Chemoselectivity

The differential reactivity of the iodo and bromo substituents in this compound is pivotal for its application in sequential cross-coupling reactions. Future research should focus on the discovery and development of novel catalytic systems that can precisely control the regioselectivity of these transformations. This includes designing ligands for palladium, copper, or other transition metal catalysts that can discriminate between the C-I and C-Br bonds with even greater fidelity. Furthermore, exploring photoredox catalysis or dual catalytic systems could open up new reaction pathways, enabling transformations that are not accessible with traditional thermal methods. The goal is to achieve near-perfect selectivity, thereby maximizing the yield of the desired product and simplifying purification processes.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Research

To accelerate the exploration of this compound's synthetic potential, its integration into continuous flow chemistry and automated synthesis platforms is a crucial next step. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. Developing robust flow protocols for the synthesis and derivatization of this compound would enable the rapid generation of compound libraries for screening purposes. Combining flow reactors with automated purification and analysis systems would create a high-throughput workflow, significantly reducing the time and effort required to investigate new chemical space.

Advanced Derivatization Strategies for Specialized Research Applications

While this compound has been used as a precursor for various heterocyclic and poly-substituted aromatic compounds, there remains considerable scope for advanced derivatization strategies. Research could focus on leveraging the unique electronic and steric environment of the molecule to access novel and complex molecular architectures. For example, post-synthetic modification of the nitrile group after initial cross-coupling reactions could lead to a diverse range of functional groups. Developing methods for the selective functionalization of the C-H bonds on the aromatic ring would further expand the accessible chemical diversity. These advanced derivatives could find applications in materials science, medicinal chemistry, and as probes for chemical biology.

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental and computational chemistry holds immense promise for accelerating research involving this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity and selectivity of the different halogen sites under various catalytic conditions. These theoretical insights can guide the design of experiments, saving time and resources by prioritizing the most promising reaction conditions. Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate predictive framework. This iterative cycle of prediction and verification will be instrumental in rationally designing novel transformations and understanding the underlying mechanisms that govern the reactivity of this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.